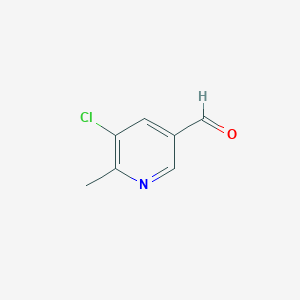
5-Chloro-6-methylnicotinaldehyde
Cat. No. B1466194
Key on ui cas rn:
917835-65-5
M. Wt: 155.58 g/mol
InChI Key: UKSUNUMFAOLDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08097628B2
Procedure details


Sulphur trioxide pyridene complex (1010 mg, 6.35 mmol) was suspended in dry DMSO (1.126 ml, 15.87 mmol). Then pyridine (0.513 ml, 6.35 mmol) was added and after 15 min under stirring, this solution was slowly added to other containing a mixture of (5-chloro-6-methyl-3-pyridinyl)methanol (for a synthesis see WO2006/137485 A1 Example 255) (500 mg, 3.17 mmol) and N,N-diisopropylethylamine (1.939 ml, 11.10 mmol) in a mixture of DMSO (1.12 ml) and DCM (4 ml) at 0° C. After 1 h under stirring, the ice bath was removed and the reaction was left at room temperature overnight. DCM was evaporated under vacuum, H2O and Et2O (1:1) were added and the aqueous layer was extracted several times with Et2O. Organic layers were washed with brine, dried (Na2SO4), filtered and concentrated to afford 5-chloro-6-methyl-3-pyridinecarbaldehyde (435 mg, 88%) as a yellow solid.


[Compound]
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Yield
88%
Identifiers


|
REACTION_CXSMILES
|
N1C=CC=CC=1.[Cl:7][C:8]1[CH:9]=[C:10]([CH2:15][OH:16])[CH:11]=[N:12][C:13]=1[CH3:14].C(N(CC)C(C)C)(C)C>CS(C)=O.C(Cl)Cl>[Cl:7][C:8]1[CH:9]=[C:10]([CH:15]=[O:16])[CH:11]=[N:12][C:13]=1[CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.513 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=NC1C)CO
|
Step Three
[Compound]
|
Name
|
A1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
1.939 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Step Five
Step Six
|
Name
|
|
|
Quantity
|
1.126 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
this solution was slowly added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to other containing
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After 1 h under stirring
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ice bath was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
DCM was evaporated under vacuum, H2O and Et2O (1:1)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted several times with Et2O
|
WASH
|
Type
|
WASH
|
|
Details
|
Organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=NC1C)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 435 mg | |
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
